Docosan-1-amine;2,2,2-trifluoroacetic acid
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Overview
Description
Docosan-1-amine;2,2,2-trifluoroacetic acid is a compound that combines docosan-1-amine, a long-chain aliphatic amine, with 2,2,2-trifluoroacetic acid, a strong organic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosan-1-amine can be synthesized through the reduction of docosan-1-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure high yield and purity .
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
The industrial production of docosan-1-amine involves the hydrogenation of docosan-1-nitrile, while 2,2,2-trifluoroacetic acid is produced through electrofluorination processes. These methods are scalable and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Docosan-1-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the trifluoroacetic acid moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted trifluoroacetates .
Scientific Research Applications
Docosan-1-amine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a component in the synthesis of biologically active compounds.
Medicine: Explored for its antiviral properties and potential use in drug development.
Mechanism of Action
The mechanism of action of docosan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Behenic acid: A long-chain fatty acid used in cosmetics and pharmaceuticals.
Trifluoroacetic acid: A strong organic acid used in various chemical reactions.
Uniqueness
Docosan-1-amine;2,2,2-trifluoroacetic acid is unique due to the combination of a long-chain amine with a trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
93685-02-0 |
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Molecular Formula |
C24H48F3NO2 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
docosan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H47N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;3-2(4,5)1(6)7/h2-23H2,1H3;(H,6,7) |
InChI Key |
YZUHYSKMPGXTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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